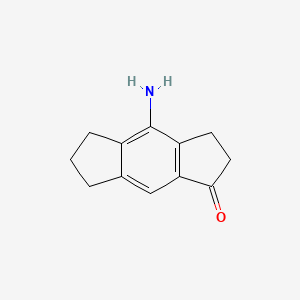![molecular formula C9H22Cl3N3 B1382568 1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride CAS No. 1803610-06-1](/img/structure/B1382568.png)
1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride is a chemical compound with the molecular formula C9H19N33ClH It is a trihydrochloride salt form of a piperazine derivative, which includes an azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride typically involves the reaction of azetidine derivatives with piperazine compounds. One common method includes the alkylation of 4-methylpiperazine with azetidin-3-ylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would include rigorous purification steps such as recrystallization or chromatography to ensure high purity of the final product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the azetidine or piperazine rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride involves its interaction with specific molecular targets. The azetidine and piperazine rings can interact with enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(Azetidin-3-yl)methyl]-4-ethylpiperazine trihydrochloride
- 1-[(Azetidin-3-yl)methyl]-4-phenylpiperazine trihydrochloride
- 1-[(Azetidin-3-yl)methyl]-4-benzylpiperazine trihydrochloride
Uniqueness
1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride is unique due to its specific combination of azetidine and piperazine rings, which confer distinct chemical and biological properties. Its trihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Propriétés
IUPAC Name |
1-(azetidin-3-ylmethyl)-4-methylpiperazine;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3.3ClH/c1-11-2-4-12(5-3-11)8-9-6-10-7-9;;;/h9-10H,2-8H2,1H3;3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOBZWCQHHIGNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2CNC2.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B1382485.png)
![4-[(4-Methyl-1,3-thiazol-5-yl)formamido]butanoic acid hydrochloride](/img/structure/B1382489.png)





![1-{5-[(Propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine, oxalic acid](/img/structure/B1382497.png)
![tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride](/img/structure/B1382499.png)
![4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride](/img/structure/B1382500.png)

amine](/img/structure/B1382506.png)

![2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1382508.png)
